6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound has a molecular formula of C13H12O3 and a molecular weight of 216.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one can be achieved through various organic synthesis methods. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the reaction of 2,3-dimethylphenol with acetic anhydride in the presence of a catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
4H-1-Benzopyran-4-one: A parent compound with similar structural features but lacking the acetyl and dimethyl groups.
Chromone: Another benzopyran derivative with a different substitution pattern.
Coumarin: A well-known benzopyran compound with diverse biological activities .
Uniqueness: 6-Acetyl-2,3-dimethyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of acetyl and dimethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
36039-14-2 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
6-acetyl-2,3-dimethylchromen-4-one |
InChI |
InChI=1S/C13H12O3/c1-7-9(3)16-12-5-4-10(8(2)14)6-11(12)13(7)15/h4-6H,1-3H3 |
InChI Key |
RYJFUGORDGICCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.